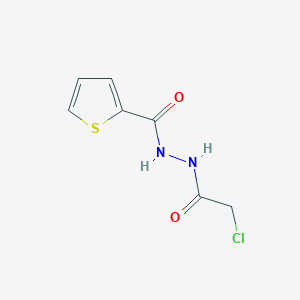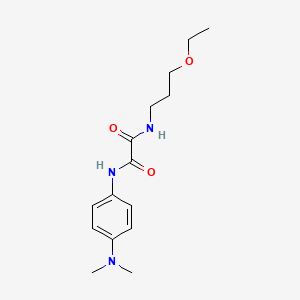
N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide, also known as ETTA, is a chemical compound that has been extensively used in scientific research. ETTA belongs to the family of oxalamide compounds, which have been shown to have various biological activities.
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARα, PPARγ, and PPARδ . These receptors play crucial roles in the regulation of cellular differentiation, development, and metabolism (carbohydrate, lipid, protein), and tumorigenesis of higher organisms .
Mode of Action
The compound acts as a triple-acting agonist for PPARα, PPARγ, and PPARδ . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to these receptors and activates them, leading to changes in gene expression and subsequent physiological effects .
Biochemical Pathways
Upon activation, PPARs regulate the transcription of various genes involved in energy metabolism, insulin sensitivity, inflammation, and adipogenesis . The activation of these pathways can lead to downstream effects such as improved lipid profiles, increased insulin sensitivity, and reduced inflammation .
Result of Action
The activation of PPARs by this compound can lead to a variety of cellular effects. For instance, the activation of PPARα can increase the breakdown of fatty acids, while the activation of PPARγ can improve insulin sensitivity . These effects can potentially be harnessed for the treatment of conditions such as dyslipidemia and type 2 diabetes .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has several advantages for lab experiments, including its high potency and selectivity for specific ion channels. N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide is also relatively easy to synthesize and has good solubility in aqueous solutions. However, N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has some limitations, including its potential toxicity and off-target effects. Researchers must carefully evaluate the concentration and duration of N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide treatment to avoid unwanted effects on cell viability and function.
Direcciones Futuras
There are several future directions for research on N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide and its related compounds. One direction is to further elucidate the mechanism of N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide's binding to ion channels, which could lead to the development of more potent and selective inhibitors. Another direction is to explore the potential therapeutic applications of N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide in various diseases, such as cancer, cardiovascular disease, and immune disorders. Finally, researchers could investigate the use of N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide as a tool to study the function of other ion channels and their roles in physiological processes.
Métodos De Síntesis
The synthesis of N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide involves the reaction of 2-(2-(3-fluorophenyl)thiazol-4-yl)ethylamine with 4-ethylbenzoyl chloride in the presence of triethylamine. The resulting compound is then treated with oxalic acid dihydrate to obtain N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide in high yield and purity.
Aplicaciones Científicas De Investigación
N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has been extensively used in scientific research as a tool to study the function of various ion channels, such as TRPC6 and TRPM7. N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has been shown to be a potent inhibitor of these channels, which are involved in various physiological processes, including calcium signaling, cell migration, and immune response. N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has also been used to study the role of TRPC6 and TRPM7 in cancer progression and metastasis.
Propiedades
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-2-14-6-8-17(9-7-14)24-20(27)19(26)23-11-10-18-13-28-21(25-18)15-4-3-5-16(22)12-15/h3-9,12-13H,2,10-11H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIWUGLFDOYUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2925057.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylbenzamide](/img/structure/B2925059.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate](/img/structure/B2925062.png)





![Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2925072.png)
![Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate](/img/structure/B2925074.png)
